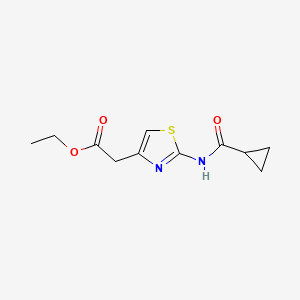

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate is a compound that belongs to a class of thiazole derivatives, which are known for their diverse biological activities. Thiazole derivatives have been extensively studied due to their potential pharmacological properties, including anti-inflammatory, analgesic, antioxidant, antimicrobial, and antiviral activities . These compounds are characterized by a thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, which is often linked to various substituents that can modify their chemical behavior and biological activity.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their hydrazino analogs were synthesized and showed significant anti-inflammatory and analgesic activities . Similarly, a range of ethyl 2-(2-pyridylacetate) derivatives were efficiently synthesized, involving the linkage of a 2-pyridyl ring with different moieties . Other methods include the cyclization of thioamide with 2-chloroacetoacetate to yield ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate , and a one-pot synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates . These methods demonstrate the versatility in synthesizing thiazole derivatives, which can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial in determining their biological activity. X-ray crystallography has been used to confirm the molecular structures of certain derivatives, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, which crystallizes in the monoclinic system and is stabilized by intra- and intermolecular hydrogen bonds . The non-planarity of the molecule and the presence of hydrogen bonds can significantly influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that can lead to the formation of new compounds with potential biological activities. For example, the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate leads to the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates . These reactions can be performed under different conditions, including conventional heating or microwave irradiation, and can yield products in good to excellent yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate leads to the formation of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate, highlighting an important degradation pathway . The presence of functional groups such as amides, esters, and cyano groups can affect the solubility, stability, and reactivity of these compounds. Spectroscopic methods such as 1H-NMR, 13C-NMR, and MS are commonly used to confirm the structures and properties of synthesized thiazole derivatives .

科学的研究の応用

Glucosidase Inhibition Studies Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate and similar compounds have been studied for their potential inhibition of α-glucosidase and β-glucosidase enzymes, important in managing conditions like diabetes. Molecular docking studies have shown how these compounds bond to the enzyme’s active sites, demonstrating their therapeutic potential in this area (Babar et al., 2017).

Anti-inflammatory and Analgesic Activities These compounds, particularly with halogen substitution, have shown promising results in anti-inflammatory and analgesic activities. Their activity is comparable to standard drugs like indomethacin and aspirin. They have also demonstrated notable antioxidant activities, indicating a potential multifaceted therapeutic role (Attimarad et al., 2017).

Synthesis and Antimicrobial Activity Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate and related compounds have been synthesized and studied for their antibacterial and antifungal activities. The methodologies for synthesizing these compounds have been explored extensively, indicating a significant interest in their potential medicinal applications (Parameshwarappa et al., 2009).

Structure-Activity Relationship Studies Further in-depth studies have been conducted to understand the structure-activity relationships of these compounds. This research helps in the design of more potent and targeted therapeutic agents by understanding the molecular frameworks and substituents that contribute to their biological activities (Abbasi et al., 2019).

将来の方向性

作用機序

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

ethyl 2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-16-9(14)5-8-6-17-11(12-8)13-10(15)7-3-4-7/h6-7H,2-5H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXMIDFEAKOFKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)

![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)

![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)